7-(Benzyloxy)indoline

概述

描述

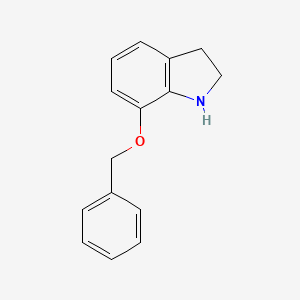

7-(Benzyloxy)indoline is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring. The benzyloxy group at the 7th position of the indoline structure introduces unique chemical properties, making it a compound of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.

Industrial Production Methods: Industrial production of 7-(Benzyloxy)indoline may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of inexpensive reagents and scalable reaction conditions makes this method suitable for industrial applications .

化学反应分析

Synthetic Modifications at the N-1 Position

The indoline nitrogen (N-1) undergoes functionalization to introduce pharmacologically relevant groups:

-

Acylation : Reaction with cyclohexanecarbonyl chloride yields N-acyl derivatives (e.g., 4 , 5 ) with retained stereochemical integrity .

-

Alkylation : N-Boc protection followed by deprotection enables sequential alkylation, as seen in the synthesis of amino derivatives (e.g., 7 ) .

-

Urea Formation : Treatment with triphosgene and amines generates urea-linked analogs (e.g., 19 ), which are precursors for reductive amination .

C-7 Benzyloxy Group Reactivity

The benzyloxy substituent at C-7 participates in key transformations:

-

Hydrogenolysis : Catalytic hydrogenation removes the benzyl group to yield 7-hydroxyindoline derivatives (e.g., 31 ), critical for further O-alkylation .

-

Directed Metalation : The benzyloxy group directs electrophilic substitution, facilitating regioselective functionalization at C-5 or C-3 .

Radical Cyclization Reactions

Radical intermediates generated at C-7 enable intramolecular cyclizations:

-

6-endo-trig Cyclization : BuSnH-mediated radical formation from 7-iodo derivatives triggers cyclization to form spirocyclic pyrroloindolines (e.g., 13a ) in high yields .

-

TEMPO Trapping : Radical intermediates are captured by TEMPO, confirming mechanistic pathways (e.g., 13b , 14 ) .

Biological Activity and Enzyme Inhibition

7-(Benzyloxy)indoline derivatives exhibit dual inhibitory activity:

| Compound | 5-LOX IC (μM) | sEH IC (μM) | Key Structural Features |

|---|---|---|---|

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | N-4-Fluorobenzyl, C-5 nitro |

| 43 | 0.45 ± 0.11 | N/A | N-Methylene linker |

These compounds reduce pro-inflammatory cytokines (TNF-α, IL-6) in vivo at sub-micromolar doses .

Comparison with Structural Analogs

Modifications to the indoline scaffold alter reactivity and bioactivity:

Stability and Degradation

科学研究应用

7-(Benzyloxy)indoline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 7-(Benzyloxy)indoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the expression of regulatory genes and repress toxin genes in certain bacterial species, thereby reducing their virulence . The exact molecular targets and pathways may vary depending on the specific application and biological context.

相似化合物的比较

Indole: A parent compound with a similar structure but lacking the benzyloxy group.

7-Benzyloxyindole: A closely related compound with similar biological activities.

Indoline Derivatives: Various substituted indolines with different functional groups.

Uniqueness: 7-(Benzyloxy)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits .

生物活性

7-(Benzyloxy)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological effects, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of indoline, characterized by a benzyloxy group at the 7-position. This modification enhances its chemical reactivity and biological profile. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed reactions. One common method is the intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates, which allows for efficient production under mild conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, derivatives of indoline have shown significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate varying levels of efficacy:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4b | 375 | E. faecalis |

| 4h | 750 | Staphylococcus aureus |

| 6h | 3000 | Candida albicans |

These findings suggest that modifications to the indoline structure can enhance antimicrobial properties, making it a candidate for further development in antibiotic therapies .

Inhibition of Monoamine Oxidase (MAO)

The benzyloxy group in indoline derivatives has been linked to selective inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters. A study demonstrated that a closely related compound, FA-73, exhibited significant MAO-B inhibition both in vitro and ex vivo, suggesting potential applications in treating neurodegenerative disorders .

The experimental setup involved administering FA-73 to mice and measuring MAO activity in brain tissues:

| Time (h) | % Remaining MAO Activity |

|---|---|

| 1 | 60% |

| 24 | 45% |

| 96 | 30% |

This data indicates that the compound effectively reduces MAO activity over time, supporting its potential therapeutic use .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to modulate gene expression related to virulence factors in bacteria, thereby reducing their pathogenicity. Additionally, its role as an MAO inhibitor suggests it may influence neurotransmitter levels in the brain, contributing to its potential neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of indoline derivatives:

- Antioxidant Properties : Research indicated that certain indoline derivatives possess antioxidant capabilities, which are crucial for preventing oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Indoline compounds have been identified as dual inhibitors targeting lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory activity in animal models .

- Cytotoxicity Against Cancer Cells : In vitro studies evaluated the cytotoxic effects of various indoline derivatives on cancer cell lines such as MDA-MB-231 and MCF-7. Results showed that some derivatives significantly reduced cell viability compared to controls .

属性

IUPAC Name |

7-phenylmethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDYUMKWGMYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564696 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191730-78-6 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。